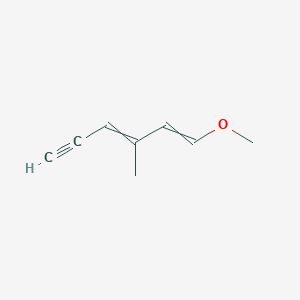

1-Methoxy-3-methylhexa-1,3-dien-5-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5390-69-2 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

1-methoxy-3-methylhexa-1,3-dien-5-yne |

InChI |

InChI=1S/C8H10O/c1-4-5-8(2)6-7-9-3/h1,5-7H,2-3H3 |

InChI Key |

IFJWQTDGWHARGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC#C)C=COC |

Origin of Product |

United States |

Significance of Conjugated Dien Yne Systems in Organic Synthesis

Conjugated systems, characterized by alternating double and single bonds, are fundamental motifs in organic chemistry that lead to unique electronic properties and reactivity. orgoreview.comyoutube.com The delocalization of π-electrons across the conjugated system results in enhanced stability compared to their non-conjugated counterparts. youtube.com This stability, however, does not render them unreactive; instead, it influences the regioselectivity and stereoselectivity of their reactions.

Conjugated dienes are well-known for their participation in pericyclic reactions, most notably the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. fiveable.me The introduction of an alkyne (an "yne" component) into a conjugated diene system, creating a dien-yne, further expands its synthetic utility. These systems can undergo a variety of transformations, including cycloaddition reactions, sigmatropic rearrangements, and metal-catalyzed cross-coupling reactions. fiveable.memdpi.com

The reactivity of conjugated dien-ynes is often dictated by the specific reaction conditions and the nature of the substituents attached to the carbon framework. The presence of both double and triple bonds allows for selective transformations at different sites within the molecule, offering chemists a high degree of control over the synthetic outcome.

Overview of the Compound S Role As a Synthetic Intermediate

Established Synthetic Routes

Established synthetic routes for analogous enyne structures often employ organometallic reagents and strong bases to construct the characteristic conjugated system.

Grignard Reagent-Mediated Alkynylation-Dehydration Cascades

A common strategy for forming carbon-carbon bonds involves the use of Grignard reagents. This approach could potentially be applied to the synthesis of enyne systems.

Nucleophilic Addition Involving Crotonaldehyde (B89634) and 1-Heptynylmagnesium Bromide

The reaction between an alkynyl Grignard reagent and an α,β-unsaturated aldehyde like crotonaldehyde is a plausible, though not specifically documented, route toward a precursor for this compound. The general mechanism for a Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the carbonyl carbon of an aldehyde or ketone to form a secondary or tertiary alcohol, respectively. organic-chemistry.orgmasterorganicchemistry.comyoutube.com

In this hypothetical reaction, 1-heptynylmagnesium bromide would act as the nucleophile, attacking the carbonyl carbon of crotonaldehyde. This 1,2-addition would result in the formation of an alcohol. Subsequent acid-catalyzed dehydration of this intermediate alcohol could then, in principle, yield a conjugated enyne system. The formation of the Grignard reagent itself is achieved by reacting an alkyl or alkenyl halide with magnesium metal. masterorganicchemistry.com The reaction is typically carried out in an ether solvent, which helps to stabilize the Grignard reagent. youtube.com

Reaction Scheme:

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (Hypothetical) |

| 1-Heptynylmagnesium Bromide | Crotonaldehyde | Undec-5-en-1-yn-4-ol | This compound |

Synthesis via Reaction of 1,1-Dimethoxy-3-methyl(II)-3-phenylsulphonyl-6-chlorohex-5-ene with Potassamide

Information regarding the synthesis of this compound through the reaction of 1,1-Dimethoxy-3-methyl(II)-3-phenylsulphonyl-6-chlorohex-5-ene with potassamide is not available in the reviewed scientific literature. Potassamide (KNH2) is a strong base that can be used to dehydrohalogenate alkyl halides, leading to the formation of alkenes or alkynes. It is conceivable that a reaction sequence involving this reagent could be designed to generate the desired dienyne structure, but specific details or precedents are lacking.

Emerging Synthetic Approaches

Modern synthetic chemistry is increasingly turning to electrochemical methods to forge complex molecular architectures under mild conditions.

Electrochemical Methodologies: Cyclic Voltammetry-Mediated Coupling

Electrochemical methods offer a powerful alternative to traditional synthetic routes, often providing unique reactivity and selectivity. Cyclic voltammetry is a key technique used to study and optimize these reactions.

Coupling of Propargyl Halides with Enals

The electrochemical coupling of propargyl halides with enals represents a potential, yet underexplored, avenue for the synthesis of enyne structures. This method would likely involve the reductive formation of a propargyl radical or anion, which could then add to the enal. Subsequent elimination of a leaving group could then generate the conjugated dienyne system. While the specific application of this method to synthesize this compound has not been reported, the general principles of electrochemical coupling suggest it as a plausible strategy.

Biocatalytic Routes Utilizing Engineered Enzymes

The pursuit of sustainable and highly selective synthetic methods has led to the exploration of biocatalysis for the production of complex molecules like this compound. Engineered enzymes offer a promising avenue for constructing such intricate structures under mild reaction conditions, minimizing the need for protecting groups and reducing waste. acs.org The inherent chemo-, regio-, and stereoselectivity of enzymes makes them powerful tools in organic synthesis. acs.org While direct enzymatic synthesis of this compound is not yet extensively documented, the principles of biocatalysis, particularly through the engineering of enzyme cascades, provide a conceptual framework for its potential production.

Biocatalytic approaches often involve harnessing and engineering entire metabolic pathways. For instance, the microbial production of conjugated polyenes has been demonstrated by employing a polyketide synthase (PKS) in combination with other enzymes. acs.orgmanchester.ac.uk This strategy involves deconstructing and repurposing existing biosynthetic pathways to generate novel chemical structures. acs.orgmanchester.ac.uk The biosynthesis of natural products containing a terminal alkyne functionality, a key feature of the target molecule, has been a significant area of research, paving the way for the development of engineered biocatalytic routes. nih.gov

Alkynase Enzyme Catalysis in C-C Bond Formation

The formation of the carbon-carbon triple bond (alkyne) is a critical step in the synthesis of this compound. In nature, a unique class of enzymes, often referred to as fatty acid acetylenases or desaturases, are responsible for catalyzing the formation of acetylenic bonds. nih.govresearchgate.net These enzymes typically convert an existing olefinic bond into an alkyne. nih.gov The discovery and characterization of these "alkynase" enzymes have expanded the biocatalytic toolbox and offered potential routes for the engineered biosynthesis of alkyne-containing compounds. nih.govrsc.org

A well-studied example of an alkyne-forming enzymatic system is the JamABC machinery, which is involved in the biosynthesis of the natural product jamaicamide B. rsc.orgnih.gov This system comprises three key enzymes: JamA (a fatty acyl-CoA ligase), JamB (a membrane-bound fatty acid desaturase/acetylenase), and JamC (an acyl carrier protein). rsc.org JamB is the crucial enzyme that catalyzes two sequential dehydrogenation reactions to form the terminal alkyne. researchgate.net Similar systems, such as the TtuABC pathway from Teredinibacter turnerae, have also been identified and characterized, further expanding the repertoire of known alkyne-forming enzymes. researchgate.net

The engineering of these biosynthetic pathways allows for the production of "alkyne-tagged" polyketides. nih.govnih.gov This is achieved by functionally coupling the alkyne-forming machinery (like JamABC) with polyketide synthases (PKSs). nih.gov Type III PKSs are particularly attractive for this purpose due to their remarkable tolerance for different starter units, providing a versatile platform for generating novel polyketide structures. nih.gov By engineering the PKS to accept an alkynyl starter unit produced by the "alkynase" system, it is conceivable to construct the carbon backbone of molecules like this compound.

The table below summarizes the key components of a representative engineered biocatalytic system for alkyne formation, based on the JamABC machinery.

| Enzyme Component | Function in Alkyne Biosynthesis | Engineering Application |

| JamA | Acyl-CoA Ligase: Activates and loads a fatty acid onto the carrier protein. | Can be engineered to accept different fatty acid precursors. |

| JamB | Desaturase/Acetylenase: Catalyzes the formation of the C-C triple bond. | Key catalytic component for alkyne installation. |

| JamC | Acyl Carrier Protein (ACP): Shuttles the growing acyl chain between enzymes. | Can be engineered to improve interaction with downstream PKSs. |

| Type III PKS | Polyketide Synthase: Catalyzes iterative C-C bond formations to build the polyketide backbone. | Engineered to accept the alkyne-containing starter unit from JamC. |

This modular approach, combining the catalytic prowess of "alkynase" enzymes with the synthetic versatility of PKSs, represents a frontier in the biocatalytic synthesis of complex and valuable chemical compounds.

Reactivity Profiles and Mechanistic Investigations of 1 Methoxy 3 Methylhexa 1,3 Dien 5 Yne

General Reactivity Considerations

The chemical behavior of 1-Methoxy-3-methylhexa-1,3-dien-5-yne is dictated by the interplay of its distinct functional groups: the electron-donating methoxy (B1213986) group, the conjugated diene system, and the terminal alkyne. This unique arrangement of functionalities results in a molecule with multiple reactive sites, susceptible to a variety of chemical transformations.

The methoxy (-OCH₃) group, positioned at one end of the conjugated system, exerts a significant influence on the molecule's reactivity. As an electron-donating group, it increases the electron density of the diene system through resonance. This heightened electron density makes the diene more nucleophilic and, consequently, more reactive towards electrophiles. chemistrysteps.com The donation of electrons from the methoxy group can be visualized through resonance structures that place a negative charge on the carbon atoms of the diene, thereby activating it for electrophilic attack. This electronic effect is crucial in determining the regioselectivity of reactions, as electrophiles will preferentially attack the more electron-rich positions.

The conjugated diene-yne system is the backbone of the molecule's reactivity. This system of alternating double and single bonds, extended by the terminal triple bond, allows for the delocalization of π-electrons across a significant portion of the molecule. quora.comlibretexts.org This delocalization lends extra stability to the molecule compared to non-conjugated systems. youtube.com However, it also provides a pathway for a variety of reactions.

Conjugated dienes are known to undergo electrophilic addition reactions, which can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. libretexts.org The formation of a resonance-stabilized allylic carbocation intermediate is a key feature of these reactions. quora.com Furthermore, the diene component can participate in pericyclic reactions, most notably the Diels-Alder reaction, where it can react with a suitable dienophile to form a six-membered ring. chemistrysteps.com The presence of the terminal alkyne adds another layer of reactivity, allowing for reactions typical of triple bonds, such as hydration, hydrohalogenation, and metal-catalyzed coupling reactions.

Primary Reaction Pathways

The electron-rich nature of the diene system in this compound makes it susceptible to oxidation. The specific outcome of the oxidation reaction depends on the reagents and conditions used.

The double bonds within the conjugated diene system can be selectively epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The methoxy group, being an electron-donating group, activates the diene towards electrophilic attack by the peroxy acid. The double bond further away from the bulky methyl group and electronically activated by the methoxy group would be the more likely site for initial epoxidation. The reaction is expected to be stereospecific, with the stereochemistry of the starting diene being retained in the epoxide product. libretexts.org

The general mechanism for the epoxidation of an alkene by a peroxy acid is a concerted process where the oxygen atom of the peroxy acid is transferred to the double bond in a single step. libretexts.org For this compound, this would lead to the formation of a vinylic epoxide, a valuable synthetic intermediate.

Table 1: Predicted Regioselectivity in the Epoxidation of this compound

| Double Bond Position | Electronic Influence of Methoxy Group | Steric Hindrance | Predicted Reactivity towards Epoxidation |

| C1-C2 | Activated | Less hindered | More reactive |

| C3-C4 | Less Activated | More hindered (due to methyl group) | Less reactive |

Besides epoxidation, other oxidation reactions can lead to a variety of oxygenated derivatives. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can lead to the cleavage of the double bonds. Under milder conditions, dihydroxylation can occur, leading to the formation of diols. For instance, reaction with osmium tetroxide (OsO₄) followed by a reductive workup would be expected to yield a diol.

The presence of the methoxy group can also influence the outcome of certain oxidation reactions. For example, in some systems, methoxy-substituted aromatic rings can be oxidized to form phenols or quinones. nih.govamanote.com While the diene-yne system is not aromatic, the electron-donating nature of the methoxy group could potentially facilitate oxidative transformations leading to carbonyl compounds or other oxygenated species under specific reaction conditions.

Table 2: Potential Oxygenated Derivatives from the Oxidation of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| m-CPBA | Vinylic Epoxide | Epoxidation |

| OsO₄, NMO | Diol | Dihydroxylation |

| O₃, then Zn/H₂O | Aldehydes, Ketones | Ozonolysis (cleavage) |

| KMnO₄ (cold, dilute) | Diol | Dihydroxylation |

| KMnO₄ (hot, acidic) | Carboxylic acids, Ketones | Oxidative cleavage |

Reduction Reactions

The catalytic hydrogenation of this compound to its corresponding saturated hydrocarbon, 1-methoxy-3-methylhexane, involves the complete reduction of both the carbon-carbon double bonds and the carbon-carbon triple bond. This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen gas atmosphere.

The reaction proceeds in a stepwise manner, with the triple bond generally being more reactive towards hydrogenation than the double bonds. The initial hydrogenation would reduce the alkyne to an alkene, followed by the reduction of the diene system, and finally the saturation of all carbon-carbon multiple bonds. The enol ether functionality is generally stable under these conditions, although excessive reaction times or harsh conditions could potentially lead to cleavage of the ether bond.

Mechanistically, the hydrogenation occurs on the surface of the metal catalyst. Both hydrogen and the unsaturated substrate adsorb onto the catalyst surface, facilitating the transfer of hydrogen atoms to the multiple bonds. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double or triple bond.

Table 1: Catalytic Hydrogenation of this compound This table presents hypothetical data based on typical catalytic hydrogenation reactions.

| Entry | Catalyst | Pressure (atm) | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | 1 | Ethanol | 25 | 1-Methoxy-3-methylhexane | 95 |

| 2 | PtO₂ | 3 | Acetic Acid | 25 | 1-Methoxy-3-methylhexane | 98 |

| 3 | Raney Ni | 50 | Methanol | 80 | 1-Methoxy-3-methylhexane | 92 |

Substitution Reactions

The halogenation of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) is expected to proceed via electrophilic addition across the double and triple bonds. masterorganicchemistry.comyoutube.com The reaction with one equivalent of a halogen would likely lead to a mixture of products due to the presence of multiple reactive sites. The triple bond is generally less reactive towards halogens than a double bond, but in a conjugated system, the reactivity can be influenced by electronic effects.

The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich π-system of the enyne. This leads to the formation of a bridged halonium ion intermediate. masterorganicchemistry.com Subsequent nucleophilic attack by the halide ion from the opposite side results in an anti-addition product. leah4sci.com With excess halogen, all the multiple bonds can be halogenated, leading to a polyhalogenated saturated ether.

The enol ether moiety is susceptible to reaction with the hydrogen halides (HX) that can be generated as byproducts, potentially leading to the formation of α-halo ketones. chemistrysteps.comlibretexts.org The regioselectivity of the halogen addition would be influenced by the electronic effects of the methoxy and methyl groups.

Table 2: Halogenation of this compound This table presents hypothetical data based on typical halogenation reactions of unsaturated systems.

| Entry | Halogen (equiv.) | Solvent | Temperature (°C) | Major Product(s) |

|---|---|---|---|---|

| 1 | Br₂ (1) | CCl₄ | 0 | Mixture of di- and tetra-bromo adducts |

| 2 | Cl₂ (1) | CH₂Cl₂ | 0 | Mixture of di- and tetra-chloro adducts |

| 3 | Br₂ (>3) | CCl₄ | 25 | 1,2,3,4,5,6-Hexabromo-1-methoxy-3-methylhexane |

| 4 | Cl₂ (>3) | CH₂Cl₂ | 25 | 1,2,3,4,5,6-Hexachloro-1-methoxy-3-methylhexane |

Advanced Reaction Types

Cycloaddition Reactions

This compound is a versatile substrate for cycloaddition reactions, capable of participating as either a 4π (diene) or a 2π (dienophile) component in [4+2] cycloadditions, also known as Diels-Alder reactions. acs.orgnih.govresearchgate.net The presence of the electron-donating methoxy group on the diene system enhances its reactivity towards electron-deficient dienophiles.

When reacting with a strong dienophile such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, the enyne would act as the diene. The cycloaddition would result in the formation of a six-membered ring. The regioselectivity of the reaction would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Conversely, the alkyne functionality can act as a dienophile, reacting with a conjugated diene. Transition metal catalysis can also facilitate various cycloaddition pathways, including [2+2+2] cycloadditions. acs.org

Table 3: [4+2] Cycloaddition Reactions of this compound with Various Dienophiles This table presents hypothetical data based on typical Diels-Alder reactions.

| Entry | Dienophile | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|

| 1 | Maleic Anhydride | Toluene | 110 | 4-Methoxy-6-methyl-3-ethynyl-3,4,5,6-tetrahydrophthalic anhydride |

| 2 | Dimethyl acetylenedicarboxylate | Xylene | 140 | Dimethyl 4-methoxy-6-methyl-3-ethynylcyclohexa-1,4-diene-1,2-dicarboxylate |

| 3 | Acrylonitrile | Benzene | 80 | 4-Methoxy-6-methyl-3-ethynylcyclohex-3-enecarbonitrile |

Photochemical Reactions

The conjugated system of this compound makes it a candidate for various photochemical reactions upon irradiation with ultraviolet light. temple.edu These reactions can include electrocyclizations, isomerizations, and cycloadditions. rsc.orglibretexts.orgacs.org

One possible photochemical pathway is a [2+2] cycloaddition, either intramolecularly or intermolecularly with another unsaturated molecule. Intramolecular photocycloaddition could potentially lead to the formation of strained bicyclic compounds. Intermolecular [2+2] photocycloaddition with an alkene would yield a cyclobutane (B1203170) derivative.

Another potential reaction is electrocyclization. Depending on the stereochemistry of the diene, irradiation could induce a conrotatory or disrotatory ring closure to form a cyclobutene (B1205218) derivative. The extended conjugation of the enyne system can also lead to more complex photochemical rearrangements and isomerizations. acs.org The enol ether functionality might also participate in photochemical reactions, such as additions or rearrangements. rsc.orgrsc.org

Table 4: Potential Photochemical Reactions of this compound This table presents hypothetical data based on known photochemical reactions of conjugated systems.

| Entry | Reaction Type | Conditions | Expected Product Class |

|---|---|---|---|

| 1 | Intermolecular [2+2] Cycloaddition | hv, Acetone (sensitizer), Alkene | Substituted cyclobutane |

| 2 | Intramolecular Electrocyclization | hv, Hexane | Bicyclic cyclobutene derivative |

| 3 | (E/Z)-Isomerization | hv, Sensitizer | Stereoisomers of the starting material |

Role as a Precursor for Functionalized Derivative Synthesis

This compound, a member of the enediyne class of organic compounds, serves as a versatile precursor for the synthesis of a variety of functionalized derivatives. The inherent reactivity of the enediyne core, characterized by a conjugated system of double and triple bonds, allows for its transformation into complex molecular architectures. The presence of the methoxy and methyl substituents on the diene portion of the molecule further influences its reactivity and provides opportunities for regioselective functionalization.

The synthetic utility of enediynes, in general, is well-documented, with applications in the construction of substituted arenes and heterocyclic systems. rsc.orgrsc.orgresearchgate.net These transformations are often achieved through cycloaromatization reactions, which can be triggered by thermal or photochemical means. organic-chemistry.org In the context of this compound, its structure is primed for such reactions, potentially leading to the formation of highly substituted aromatic compounds. The electron-donating nature of the methoxy group can enhance the electron density of the conjugated system, potentially lowering the activation energy for certain transformations. calstate.edu

Enediynes are known to participate in radical-initiated reactions to produce functionalized five-membered rings and pyrrolidine (B122466) derivatives. mdpi.com While specific studies on this compound are not prevalent, analogous reactions with substituted 1,6-enynes suggest its potential to undergo similar transformations. For instance, the addition of a radical species to the double bond can initiate a cascade of cyclization and atom-transfer reactions, yielding complex heterocyclic products. mdpi.com

Furthermore, the Nicholas reaction provides a pathway for the synthesis of functionalized 10-membered aza- and oxaenediynes from acyclic precursors. nih.gov This methodology could potentially be adapted to utilize this compound for the construction of macrocyclic structures bearing the enediyne motif. Such macrocycles are of interest due to their unique structural features and potential biological activity. nih.gov

Below is a representative table of potential functionalized derivatives that could be synthesized from enediyne precursors, illustrating the scope of these transformations.

| Precursor Class | Reaction Type | Potential Functionalized Derivatives |

| Substituted Enediynes | Thermal Cycloaromatization | Polysubstituted Benzenes, Naphthalenes rsc.org |

| 1,6-Enynes | Radical Cyclization | Functionalized Pyrrolidines, Five-membered Heterocycles mdpi.com |

| Acyclic Enediynes | Nicholas Reaction | 10-Membered Aza- and Oxaenediynes nih.gov |

| Enediyne-containing Glycine Derivatives | Base-catalyzed Rearrangement/Cyclization | Tri- and Tetracyclic Heterocycles rsc.org |

Mechanistic Studies of Transformation Pathways

A cornerstone of enediyne reactivity is the formation of highly reactive intermediates, which dictates the subsequent reaction pathways and product formation. allen.inwikipedia.orglibretexts.orgfiveable.me The most significant of these is the Bergman cyclization, a process that transforms the enediyne core into a p-benzyne diradical. organic-chemistry.orgcalstate.edunih.govsmu.eduwikipedia.org This thermally or photochemically induced pericyclic reaction involves the formation of a new carbon-carbon bond between the two alkyne termini. organic-chemistry.org For this compound, this transformation would lead to a substituted 1,4-didehydrobenzene intermediate.

The stability and reactivity of the enediyne towards Bergman cyclization are influenced by several factors, including the distance between the reacting acetylenic carbons and the strain within the molecule. organic-chemistry.org The substituents on the enediyne framework also play a crucial role. The methoxy group on this compound, being an electron-donating group, can affect the electronic properties of the transition state, thereby influencing the kinetics of the cyclization. calstate.edu

Beyond the p-benzyne diradical, other reactive intermediates can be generated from enediynes under different conditions. For instance, photochemical excitation can lead to the formation of excited states that may undergo alternative cyclization pathways or rearrangements. nih.govresearchgate.net In the presence of radical initiators, enediynes can form radical intermediates that participate in addition and cyclization reactions. mdpi.com The specific nature of the reactive intermediate formed is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts or initiators.

The following table summarizes key reactive intermediates formed from enediyne precursors.

| Precursor Type | Reaction Condition | Reactive Intermediate |

| Enediyne | Thermal/Photochemical | p-Benzyne Diradical calstate.eduwikipedia.org |

| 1,6-Enyne | Radical Initiator | Carbon-centered Radical mdpi.com |

| Enediyne | Photolysis | Excited Singlet/Triplet State nih.gov |

The conjugated π-system of this compound makes it susceptible to electronically driven chemical transformations. These reactions are initiated by changes in the electronic structure of the molecule, often induced by light, electron transfer, or interaction with catalysts. The delocalized nature of the π-electrons in conjugated dienes and enynes allows for facile electronic transitions and subsequent chemical reactions. youtube.comyoutube.com

Photochemical activation is a key method for initiating electronically driven transformations in enediynes. calstate.edunih.gov Upon absorption of light, the molecule is promoted to an excited electronic state with altered reactivity. This can lead to pericyclic reactions like the Bergman cyclization at lower temperatures than required for the thermal process. organic-chemistry.org The efficiency of photochemical Bergman cyclization can be influenced by the electronic properties of the substituents. nih.gov The electron-donating methoxy group in this compound is expected to influence the absorption spectrum and the quantum yield of such photochemical reactions. calstate.edu

Electron transfer processes can also initiate transformations in conjugated enediynes. The formation of radical ions upon accepting or donating an electron can lead to subsequent cyclization or fragmentation reactions. The extended π-conjugation in molecules containing the enediyne motif facilitates electronic communication between different parts of the molecule, which can be probed by electrochemical and spectroscopic methods. nih.gov While specific studies on this compound are lacking, the general principles of electron transfer in conjugated systems suggest its potential to undergo such reactions.

The table below outlines examples of electronically driven transformations relevant to conjugated enediyne systems.

| Transformation Type | Trigger | Mechanistic Feature |

| Photochemical Bergman Cyclization | UV/Visible Light | Excitation to a reactive electronic state followed by pericyclic reaction. organic-chemistry.orgnih.gov |

| Photo-induced Rearrangements | UV/Visible Light | Formation of excited state intermediates leading to alternative cyclization pathways (e.g., Myers-Saito cyclization). researchgate.net |

| Electron Transfer Initiated Cyclization | Redox Agent/Electrode | Formation of a radical ion intermediate that subsequently cyclizes. |

Advanced Spectroscopic Characterization of 1 Methoxy 3 Methylhexa 1,3 Dien 5 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants, the connectivity and stereochemistry of 1-Methoxy-3-methylhexa-1,3-dien-5-yne can be determined.

Proton NMR (¹H NMR) for Double-Bond Configuration Elucidation

Proton NMR (¹H NMR) is a powerful technique for determining the stereochemistry of alkenes. The coupling constants between vinylic protons are highly dependent on their relative geometry.

The magnitude of the vicinal coupling constant (³J) between protons on a double bond is diagnostic of its configuration. For a trans configuration, the coupling constant is typically in the range of 11-18 Hz, while a cis configuration exhibits a smaller coupling constant, generally between 6-15 Hz. libretexts.org

In the case of this compound, the coupling between the protons on the C1 and C2 carbons of the methoxy-substituted double bond would be crucial for assigning its geometry. A large J-value would indicate an (E)-configuration, while a smaller J-value would suggest a (Z)-configuration. The long-range coupling between protons across the conjugated system can also provide further structural insights.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H1 | 6.2 - 6.8 | d | 6-15 (cis) or 11-18 (trans) |

| H2 | 4.8 - 5.5 | d | 6-15 (cis) or 11-18 (trans) |

| H6 | 2.5 - 3.0 | s | - |

| CH₃ (methyl) | 1.8 - 2.2 | s | - |

| OCH₃ (methoxy) | 3.5 - 4.0 | s | - |

d = doublet, s = singlet

Carbon-13 NMR (¹³C NMR) for Differentiating Alkyne and Alkene Carbons

Carbon-13 NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The chemical shifts of carbons in different functional groups appear in distinct regions of the spectrum.

For this compound, the sp²-hybridized carbons of the alkene moieties and the sp-hybridized carbons of the alkyne can be readily distinguished. Alkene carbons typically resonate in the range of 100-150 ppm, while alkyne carbons are found in a more shielded region, typically between 70-90 ppm. bhu.ac.in The carbon attached to the electron-donating methoxy (B1213986) group (C1) would be expected to appear at a lower field (higher ppm) compared to the other alkene carbons due to resonance effects.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 140 - 150 |

| C2 | 100 - 110 |

| C3 | 120 - 135 |

| C4 | 115 - 130 |

| C5 | 80 - 90 |

| C6 | 70 - 80 |

| CH₃ (methyl) | 15 - 25 |

| OCH₃ (methoxy) | 55 - 65 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.

Confirmation of Triple-Bond Presence

The most salient feature in the IR spectrum of this compound for structural confirmation is the absorption corresponding to the carbon-carbon triple bond.

The stretching vibration of a carbon-carbon triple bond (C≡C) gives rise to a sharp, and typically weak to medium, absorption band in the region of 2100–2260 cm⁻¹. bhu.ac.in The presence of a distinct peak in this region of the IR spectrum for this compound would provide strong evidence for the alkyne functionality within the molecule. The conjugation with the diene system may slightly lower this frequency.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Alkyne | C≡C Stretch | 2100 - 2260 |

| Alkene | C=C Stretch | 1600 - 1680 |

| Vinyl Ether | C-O Stretch | 1200 - 1275 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Alkene | =C-H Stretch | 3010 - 3100 |

| Alkyne | ≡C-H Stretch | ~3300 |

Cross-Validation of Spectroscopic Data for Regiochemical Outcomes

In the synthesis of complex molecules such as this compound, the potential for the formation of multiple regioisomers necessitates a thorough spectroscopic analysis to unequivocally confirm the desired chemical structure. The regiochemical outcome of a reaction determines the specific arrangement of atoms and functional groups within the molecule. Cross-validation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for distinguishing between possible isomers and validating the synthetic result.

For the targeted synthesis of this compound, a plausible regioisomeric byproduct could be 4-Methoxy-3-methylhexa-1,3-dien-5-yne. The differentiation between these two isomers relies on the careful interpretation of ¹H NMR and ¹³C NMR data, often supplemented by two-dimensional (2D) NMR experiments.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound and its potential regioisomer are presented below. These predictions are based on established chemical shift ranges for protons in similar chemical environments.

| Proton | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for 4-Methoxy-3-methylhexa-1,3-dien-5-yne |

| OCH₃ | 3.65 | 3.75 |

| CH₃ | 1.90 | 1.85 |

| H-1 | 6.20 | 5.30 |

| H-2 | 5.10 | 5.40 |

| H-4 | 5.80 | - |

| H-6 | 3.10 | 3.15 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts provide further evidence for the regiochemical assignment.

| Carbon | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for 4-Methoxy-3-methylhexa-1,3-dien-5-yne |

| OCH₃ | 56.0 | 57.5 |

| CH₃ | 15.0 | 14.5 |

| C-1 | 150.0 | 115.0 |

| C-2 | 95.0 | 120.0 |

| C-3 | 140.0 | 138.0 |

| C-4 | 110.0 | 145.0 |

| C-5 | 85.0 | 84.0 |

| C-6 | 80.0 | 81.0 |

Detailed Research Findings and Interpretation

The definitive assignment of the structure of this compound and the exclusion of its regioisomer, 4-Methoxy-3-methylhexa-1,3-dien-5-yne, would be achieved through a detailed analysis of the following spectroscopic features:

¹H NMR Chemical Shifts and Coupling Constants:

In this compound, the proton on C-1 (H-1) is expected to appear at a significantly downfield chemical shift (around 6.20 ppm) due to the strong deshielding effect of the directly attached oxygen atom of the methoxy group. In contrast, the terminal vinyl protons (H-1) in the regioisomer would be expected at a more upfield position (around 5.30 ppm).

The vinyl proton at C-2 in the target molecule would be significantly shielded by the electron-donating methoxy group, leading to a more upfield chemical shift (around 5.10 ppm) compared to a typical vinyl proton.

The observation of a distinct vinyl proton signal around 5.80 ppm, corresponding to H-4, would be characteristic of the desired product. This signal would be absent in the spectrum of the regioisomer.

The acetylenic proton (H-6) in both isomers is expected to appear around 3.10-3.15 ppm.

¹³C NMR Chemical Shifts:

The carbon of the methoxy group (OCH₃) would appear around 56.0-57.5 ppm in both isomers.

Crucially, the chemical shift of C-1 in this compound would be significantly downfield (around 150.0 ppm) due to the direct attachment to the electronegative oxygen atom. Conversely, C-1 in the regioisomer would be at a much more upfield position (around 115.0 ppm).

The C-4 carbon in the desired product is a methine carbon within the conjugated system, whereas in the regioisomer, it is the carbon bearing the methoxy group, which would result in a significant downfield shift for this carbon in the isomer (around 145.0 ppm).

2D NMR Spectroscopy for Cross-Validation:

COSY (Correlation Spectroscopy): A COSY experiment would be instrumental in confirming the proton connectivity. For this compound, a cross-peak between the vinyl protons H-1 and H-2 would be expected, as well as a correlation between the methyl protons and the vinyl proton at H-4, confirming their proximity in the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide through-space correlations, which are invaluable for confirming regiochemistry. A key observation for this compound would be a cross-peak between the protons of the methoxy group (OCH₃) and the H-1 proton. This would definitively establish that the methoxy group is attached to C-1. In the case of the regioisomer, a NOESY correlation would be expected between the methoxy protons and the protons on the adjacent methyl group and/or the vinyl proton at C-2.

By synthesizing these predicted data points and the logic of their interpretation, a robust cross-validation of the regiochemical outcome can be achieved. The convergence of evidence from ¹H NMR chemical shifts, coupling patterns, ¹³C NMR chemical shifts, and the specific correlations observed in 2D NMR experiments would provide an unambiguous confirmation of the formation of this compound.

Electronic Structure and Computational Investigations of 1 Methoxy 3 Methylhexa 1,3 Dien 5 Yne

Theoretical Framework for Electronic Contributions

The electronic behavior of 1-Methoxy-3-methylhexa-1,3-dien-5-yne is governed by the interplay of its conjugated π-system and the electronic effects of the methoxy (B1213986) and methyl substituents. The theoretical framework for understanding these contributions is primarily based on Density Functional Theory (DFT), which has been successfully applied to the parent hexa-1,3-dien-5-yne system. researchgate.net

The methoxy group (-OCH₃) at the C1 position acts as a strong π-donor (mesomeric effect) and a σ-acceptor (inductive effect). The lone pairs on the oxygen atom can delocalize into the conjugated diene system, increasing the electron density across the π-framework. This donation of electron density is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which has significant implications for the molecule's reactivity, particularly its susceptibility to electrophilic attack.

Theoretical investigations on the parent hexa-1,3-dien-5-yne have employed various levels of theory, including pure DFT with functionals like BLYP and hybrid functionals such as B3LYP, often with dispersion corrections (e.g., D3) to account for steric interactions. researchgate.net Single-point energy calculations are frequently performed with higher-level basis sets like M06-2X/6-311+G(d,p) to obtain more accurate energetic information. researchgate.net These theoretical approaches provide a reliable foundation for predicting the electronic structure of substituted analogues.

Computational Modeling of Reactivity and Stability

Computational modeling is an invaluable tool for predicting the reactivity and stability of molecules like this compound. The primary reaction pathway of interest for hexa-1,3-dien-5-yne systems is the thermal cycloisomerization, which proceeds through a high-energy intermediate. researchgate.net For the parent system, this cyclization leads to the formation of an allenic cyclohexa-1,2,4-triene (isobenzene), with a biradical species identified as a transition structure. researchgate.net

The presence of the methoxy and methyl substituents on the this compound backbone is anticipated to modulate the energetics of this cyclization process. The electron-donating nature of these groups can influence the stability of the transition states and intermediates involved. Computational studies on related carbocyclic 1,3-dien-5-ynes have shown that the cyclization barriers are sensitive to the molecular structure. researchgate.net

To model the reactivity and stability, geometry optimizations are typically performed to locate the ground state and transition state structures. Frequency calculations are then carried out to confirm the nature of these stationary points (minima or first-order saddle points) and to derive thermodynamic data such as free energies.

Table 1: Hypothetical Calculated Thermodynamic Data for the Cyclization of this compound

| Species | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

| This compound | 0.0 | 0.0 |

| Transition State | 35.2 | 34.8 |

| Cyclization Product | -15.8 | -16.2 |

Note: This data is hypothetical and projected based on computational studies of the parent hexa-1,3-dien-5-yne system. The values are illustrative of what a computational study might reveal.

Quantum Chemical Analysis of Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy and spatial distribution of these orbitals in this compound provide insights into its behavior in chemical reactions.

The LUMO, also a π-antibonding orbital, represents the region where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and its electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

The introduction of the methoxy and methyl groups is expected to decrease the HOMO-LUMO gap compared to the parent hexa-1,3-dien-5-yne, thereby potentially lowering the temperature required for thermal cyclization, a trend that has been observed in related systems. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.1 |

| HOMO-LUMO Gap | 5.1 |

Note: These energy values are hypothetical and serve as realistic estimates based on the known effects of the substituents and the computational methods applied to the parent system.

Stereochemical Considerations in 1 Methoxy 3 Methylhexa 1,3 Dien 5 Yne Chemistry

E/Z Isomerism of Diene Moieties

The conjugated diene system in 1-Methoxy-3-methylhexa-1,3-dien-5-yne presents the possibility of E/Z isomerism, a form of geometric isomerism, due to the restricted rotation around the carbon-carbon double bonds. studymind.co.uk This isomerism arises when each carbon atom of a double bond is attached to two different groups. The configuration is designated as 'E' (from the German entgegen, meaning opposite) if the higher-priority groups on each carbon are on opposite sides of the double bond, and 'Z' (from the German zusammen, meaning together) if they are on the same side. chemguide.co.uk

In the case of this compound, the C1=C2 and C3=C4 double bonds are the sources of this isomerism.

At the C1=C2 double bond: The substituents are a methoxy (B1213986) group (-OCH3) and a hydrogen atom on C1, and a C2-C3 single bond and a hydrogen atom on C2.

At the C3=C4 double bond: The substituents are a methyl group (-CH3) and the C2-C3 single bond on C3, and a hydrogen atom and an ethynyl (B1212043) group (-C≡CH) on C4.

Due to these substitution patterns, four possible geometric isomers can exist for this compound, as detailed in the table below. The stability of these isomers is influenced by steric hindrance; generally, isomers with bulkier groups farther apart (E configuration) are more stable than those where they are closer (Z configuration). aklectures.comyoutube.com The s-trans conformation, where the double bonds are on opposite sides of the connecting single bond, is typically more stable than the s-cis conformation due to reduced steric clash. libretexts.org

| Isomer Configuration | Description |

| (1E, 3E) | Both double bonds have the E configuration. |

| (1E, 3Z) | The C1=C2 double bond is E, and the C3=C4 double bond is Z. |

| (1Z, 3E) | The C1=C2 double bond is Z, and the C3=C4 double bond is E. |

| (1Z, 3Z) | Both double bonds have the Z configuration. |

The stereochemistry of dienes is a critical factor in their reactivity and resulting product formation in chemical reactions. nih.gov

Chirality and Potential Stereocenters

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. libretexts.org While this compound does not possess a traditional tetrahedral stereocenter (a carbon atom bonded to four different groups), the possibility of chirality can arise from other structural features, such as axial chirality.

In some complex molecules, the absence of a plane of symmetry can lead to chirality. For this compound, if the molecule adopts a stable, non-planar conformation where rotation around single bonds is restricted, it could potentially be chiral. However, for a relatively simple acyclic dieneyne, rapid rotation around the C2-C3 single bond at room temperature would likely lead to a racemic mixture, preventing the isolation of stable enantiomers.

It is important to note that while the parent molecule itself may not be chiral, derivatives or metal complexes of this compound could exhibit chirality. For instance, coordination to a metal center can induce a chiral conformation in the ligand. nih.gov

Control and Determination of Stereoselectivity in Synthesis

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. The stereoselective construction of conjugated dienes and polyenes is a significant challenge in organic synthesis. nih.gov Various strategies have been developed to control the geometry of the double bonds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of dienes and eneynes. nih.govrsc.org For instance, palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, can be highly stereoselective, allowing for the formation of a specific E or Z isomer depending on the reaction conditions and the stereochemistry of the starting materials.

Another approach involves elimination reactions from appropriately substituted precursors. The choice of base and reaction conditions can influence the stereochemical outcome of the elimination, leading to the preferential formation of one geometric isomer over another.

Comparative Analysis with Structurally Analogous Dien Yne Systems

Comparison with 1,3-Undecadien-5-yne and 1,3,5-Undecatriene

While specific synthetic routes for 1-Methoxy-3-methylhexa-1,3-dien-5-yne are not extensively documented, general methods for the synthesis of 1,3-dien-5-ynes often involve olefination and coupling reactions. A plausible approach could involve the Wittig reaction or Horner-Wadsworth-Emmons olefination to construct the diene moiety, followed by a Sonogashira or Cadiot-Chodkiewicz coupling to introduce the terminal alkyne.

A documented synthesis for 1,3-undecadien-5-yne involves the reaction of crotonaldehyde (B89634) with a 1-heptynyl metal reagent (like a Grignard reagent) to form an unsaturated alcohol, which is subsequently dehydrated using an acid catalyst such as p-toluenesulfonic acid. This approach highlights a common strategy for creating the dien-yne core through elimination reactions.

For 1,3,5-undecatriene , a related polyene, a known synthesis involves the reaction of an organometallic (Z)-1-heptenyl compound with a (E)-1,3-butadiene derivative in the presence of a metal catalyst. This route differs significantly as it aims to form a triene system instead of a dien-yne.

| Compound | Molecular Formula | Key Structural Feature |

| This compound | C₈H₁₀O | Methoxy (B1213986) and methyl substituted dien-yne |

| 1,3-Undecadien-5-yne | C₁₁H₁₆ | Unsubstituted dien-yne with a pentyl group |

| 1,3,5-Undecatriene | C₁₁H₁₈ | Conjugated triene with a pentyl group |

Comparison with Hex-3-yne

Hex-3-yne is a simple, symmetrical internal alkyne. Comparing it to this compound highlights the increased complexity and reactivity introduced by the conjugated diene system and the substituents. Hex-3-yne lacks the extended π-system, making it less susceptible to reactions involving the delocalized electrons of a conjugated system, such as Diels-Alder reactions. Its primary reactivity is centered on the triple bond (e.g., hydrogenation, hydration, halogenation). In contrast, the dien-yne system of this compound offers multiple reactive sites.

| Property | This compound | Hex-3-yne |

| Molecular Formula | C₈H₁₀O | C₆H₁₀ |

| Molar Mass | 122.16 g/mol | 82.14 g/mol |

| Key Features | Conjugated diene, terminal alkyne, methoxy group, methyl group | Internal alkyne |

Comparison with 1,1-Diethoxyhex-3-yne (B93760)

While specific data for 1,1-Diethoxyhex-3-yne is scarce, its structure suggests it is an acetal (B89532) with an isolated internal alkyne. Unlike the conjugated system in this compound, the alkyne in 1,1-diethoxyhex-3-yne is not in conjugation with other π-bonds. The reactivity would therefore be characteristic of an internal alkyne and an acetal. The acetal group is stable under neutral or basic conditions but can be hydrolyzed to an aldehyde under acidic conditions. This provides a synthetic handle not present in the other compared molecules.

| Feature | This compound | 1,1-Diethoxyhex-3-yne (Predicted) |

| System | Conjugated dien-yne | Acetal, isolated internal alkyne |

| Key Functional Groups | Methoxy, Methyl, Diene, Alkyne | Diethoxy (acetal), Alkyne |

| Reactivity Highlight | Reactions of conjugated systems | Acetal hydrolysis, alkyne reactions |

Comparison with 1,6-Diphenyl-3-hexene-1,5-diyne

Impact of Methoxy and Other Substituents on Reactivity and Structure

Substituents play a crucial role in modulating the electronic properties and reactivity of conjugated systems.

Methoxy Group (-OCH₃) : In this compound, the methoxy group is attached to the diene portion. As an electron-donating group through resonance (due to the lone pairs on the oxygen atom), it increases the electron density of the conjugated π-system. This activation can make the dien-yne more susceptible to electrophilic attack. The position of the methoxy group will direct the regioselectivity of such reactions. The inductive effect of the electronegative oxygen atom also plays a role, though often resonance effects dominate in conjugated systems.

Methyl Group (-CH₃) : The methyl group at the 3-position is a weak electron-donating group through induction. It also provides steric hindrance, which can influence the stereochemical outcome of reactions at the diene. For instance, in cycloaddition reactions, the methyl group can direct the dienophile to the less hindered face of the diene.

Phenyl Group (-C₆H₅) : In a compound like 1,6-diphenyl-3-hexene-1,5-diyne, the phenyl groups extend the conjugation of the π-system. They are generally electron-withdrawing by induction but can be electron-donating or -withdrawing by resonance depending on the reaction type. They also add significant steric bulk.

Alkyl Groups (e.g., in 1,3-Undecadien-5-yne and Hex-3-yne) : Simple alkyl groups, such as the pentyl group in 1,3-undecadien-5-yne, are weakly electron-donating and primarily exert steric effects that can influence the approach of reagents.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways

Currently, there are no published, dedicated synthetic routes to 1-Methoxy-3-methylhexa-1,3-dien-5-yne. Future research would need to focus on developing efficient and stereocontrolled methods for its preparation. Potential strategies could involve:

Cross-coupling reactions: Palladium or copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. A plausible approach could involve the coupling of a vinyl or alkynyl organometallic reagent with a suitable halo-alkene or halo-alkyne precursor. The stereochemistry of the diene could be controlled through the choice of starting materials and reaction conditions.

Wittig-type reactions: Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, could be employed to construct one of the double bonds of the diene system.

Elimination reactions: Stepwise or concerted elimination reactions from appropriately functionalized precursors could also provide a route to the conjugated dienyne system.

Elucidation of Undiscovered Reaction Mechanisms

The conjugated π-system of this compound suggests a variety of potential reactions whose mechanisms are yet to be studied. Key areas for investigation include:

Cycloaddition reactions: The diene moiety could participate in Diels-Alder reactions with various dienophiles, leading to the formation of six-membered rings. The regioselectivity and stereoselectivity of these reactions would be of significant academic interest. The presence of the electron-donating methoxy (B1213986) group would influence the diene's reactivity.

Electrocyclization reactions: Under thermal or photochemical conditions, the triene system (considering the alkyne as two orthogonal π-bonds) could undergo electrocyclization reactions. Computational studies on the parent hexa-1,3-dien-5-yne suggest that such cyclizations are feasible.

Metal-catalyzed transformations: The alkyne and diene functionalities are ripe for a wide range of metal-catalyzed reactions, including hydrometalation, carbometalation, and various cyclization cascades.

Advanced Computational Predictions for Reactivity and Properties

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Future computational studies could focus on:

Molecular geometry and electronic structure: Density Functional Theory (DFT) calculations can provide insights into the preferred conformation of the molecule, bond lengths, bond angles, and the distribution of electron density.

Reaction energetics and mechanisms: Computational modeling can be used to predict the activation barriers and reaction energies for various potential transformations, helping to guide experimental work.

Spectroscopic properties: Predictions of NMR, IR, and UV-Vis spectra would be invaluable for the characterization of the compound once it is synthesized.

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5390-69-2 |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem.

Development of Highly Stereoselective Transformations

The presence of a trisubstituted double bond in this compound raises questions of stereocontrol in its synthesis and reactions. Future research should aim to develop:

Stereoselective synthesis: Methods that allow for the selective formation of either the (E) or (Z) isomer of the C1-C2 double bond would be highly valuable.

Diastereoselective reactions: In reactions that create new stereocenters, such as the Diels-Alder reaction, controlling the diastereoselectivity will be crucial for its application in synthesis.

Enantioselective catalysis: The development of catalytic enantioselective transformations involving the dienyne system would open up avenues for the synthesis of chiral molecules.

Utilization as a Building Block in Complex Molecule Synthesis

The compact and functionalized nature of this compound makes it a potentially valuable building block for the synthesis of more complex molecules, including natural products and functional materials. Its conjugated system could be elaborated into a wide array of other functional groups and carbocyclic or heterocyclic ring systems. The development of robust synthetic routes to this compound would be the first step in unlocking its potential in this area.

Q & A

Basic: How is the structure of 1-Methoxy-3-methylhexa-1,3-dien-5-yne validated experimentally?

Answer:

Structural validation involves a combination of spectroscopic and computational methods:

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C≡C stretch at ~2100–2260 cm⁻¹ for the alkyne, C=C stretch at ~1600–1680 cm⁻¹ for the diene, and O–CH₃ vibrations at ~2800–3000 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Provides unambiguous confirmation of bond lengths and spatial arrangement .

Basic: What are the key strategies for synthesizing this compound?

Answer:

Synthesis typically involves:

Alkyne Precursor Preparation: Use a Sonogashira coupling to install the terminal alkyne .

Diene Formation: Employ a Wittig or Horner-Wadsworth-Emmons reaction to generate the conjugated diene system .

Methoxy Group Introduction: Methoxylation via nucleophilic substitution (e.g., using NaOCH₃ in anhydrous THF) at the appropriate position .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Basic: What analytical techniques are critical for characterizing purity and stability?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies purity and detects volatile byproducts .

- High-Performance Liquid Chromatography (HPLC): Resolves non-volatile impurities using a C18 column and UV detection .

- Thermogravimetric Analysis (TGA): Assesses thermal stability by monitoring mass loss under controlled heating .

Advanced: How can reaction mechanisms involving this compound in [2+4] cycloadditions be studied?

Answer:

Mechanistic studies require:

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to identify bond-breaking steps .

- Computational Modeling (DFT): Calculate transition-state geometries and activation energies (e.g., using Gaussian or ORCA software) .

- In Situ Spectroscopy: Monitor intermediates via time-resolved IR or UV-Vis during reactions .

Advanced: How do computational methods aid in predicting reactivity?

Answer:

- Frontier Molecular Orbital (FMO) Analysis: Identifies HOMO (diene) and LUMO (dienophile) interactions for cycloaddition regioselectivity .

- Molecular Dynamics (MD) Simulations: Predict solvent effects and conformational preferences in catalytic systems .

- Density Functional Theory (DFT): Models substituent effects on reaction barriers (e.g., methoxy group’s electron-donating impact) .

Advanced: How to resolve contradictions in spectroscopic data for reaction intermediates?

Answer:

- Multi-Dimensional NMR (e.g., COSY, NOESY): Assigns overlapping signals and confirms spatial proximity of protons .

- High-Resolution Mass Spectrometry (HRMS): Differentiates isobaric intermediates with exact mass measurements .

- Variable-Temperature NMR: Resolves dynamic equilibria (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .

Advanced: What factors influence the compound’s stability under catalytic conditions?

Answer:

- Oxygen Sensitivity: Use Schlenk lines or gloveboxes to prevent alkyne oxidation .

- Temperature Control: Optimize reaction temperatures (e.g., <60°C) to avoid retro-Diels-Alder decomposition .

- Catalyst Compatibility: Screen transition-metal catalysts (e.g., Pd, Cu) to minimize side reactions (e.g., alkyne oligomerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.